molecular formula C20H26N2O3 B1208924 3-Hydroxydihydroquinidine CAS No. 85405-60-3

3-Hydroxydihydroquinidine

Cat. No.: B1208924
CAS No.: 85405-60-3
M. Wt: 342.4 g/mol
InChI Key: QJYVSAYVZYKUJL-XVVDYKMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxydihydroquinidine is a complex organic compound with a unique structure that includes a quinoline moiety and a bicyclic octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydihydroquinidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Bicyclic Octane System: This step often involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the necessary substituents.

    Coupling of the Quinoline and Bicyclic Systems: This can be done using a variety of coupling reactions, such as the Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydihydroquinidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using hydrogenation conditions.

    Substitution: The methoxy group on the quinoline can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-Hydroxydihydroquinidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to known bioactive molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Its unique structure allows it to be used in studies of enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Hydroxydihydroquinidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the bicyclic system can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety.

    Bicyclic Compounds: Compounds like tropane alkaloids, which have a similar bicyclic structure.

Uniqueness

3-Hydroxydihydroquinidine is unique due to its combination of a quinoline moiety and a bicyclic octane system, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets and undergo a variety of chemical transformations.

Properties

CAS No.

85405-60-3

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(3R,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H26N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20-/m0/s1

InChI Key

QJYVSAYVZYKUJL-XVVDYKMHSA-N

Isomeric SMILES

CC[C@@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O

SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O

Canonical SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O

Synonyms

3-HDDQ
3-hydroxydihydroquinidine

Origin of Product

United States

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